N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H18FNO2S and its molecular weight is 283.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.10422815 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
A number of studies have explored the synthesis and structural analysis of compounds related to N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorophenyl)methanesulfonamide. For example, Kasyan et al. (1997) discussed the synthesis of N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines from bicyclo[2.2.1]hept-2-en-endo-5-carbonitrile, leading to the formation of N-(arylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes through intramolecular cyclizations. This process showcases the chemical versatility and potential for creating complex molecules with specified functional groups, which could be pivotal for pharmaceutical applications (Kasyan, L., Sereda, S., Potekhin, K. A., & Kasyan, Andrey O., 1997).
Palchikov et al. (2014) described the synthesis and aminolysis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-(oxiran-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide, showing regioselectivity in these transformations. This work highlights the potential for creating highly selective organic reactions, useful in the synthesis of targeted molecules (Palchikov, V., Prid’ma, S. A., & Kas’yan, L. I., 2014).
Applications in Organic Synthesis
Toyota and Kaneko (1998) explored the fluorination of organic compounds using molecular fluorine, suggesting that bicyclo[2.2.1]hept-2-ene derivatives are suitable substrates due to their tertiary hydrogens and activated double bonds. This research is indicative of the role such compounds play in the synthesis of fluorinated organic molecules, which are often crucial in pharmaceuticals and agrochemicals (Toyota, A., & Kaneko, Chikara, 1998).
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-(2-fluorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c15-13-4-2-1-3-12(13)9-19(17,18)16-14-8-10-5-6-11(14)7-10/h1-4,10-11,14,16H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIHJQFMBXDUSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.